

Key functional groups in 4-Bromo-2-(methylsulfonyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-2-(methylsulfonyl)benzaldehyde

Cat. No.: B1271991

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An In-depth Technical Guide to the Key Functional Groups of **4-Bromo-2-(methylsulfonyl)benzaldehyde**

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a polyfunctionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates three distinct and reactive functional groups—an aldehyde, a bromo substituent, and a methylsulfonyl group—on a benzene ring. This unique combination of electron-withdrawing groups and a site for cross-coupling reactions makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a detailed analysis of the key functional groups, physicochemical properties, predicted spectroscopic data, and a plausible synthetic pathway for this compound, aimed at researchers and professionals in drug development and materials science.

Molecular Structure and Core Functional Groups

The chemical structure of **4-Bromo-2-(methylsulfonyl)benzaldehyde** is defined by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electronic properties of these substituents governs the molecule's overall reactivity.

- **Aldehyde Group (-CHO):** Located at position C1, the aldehyde is a strong electron-withdrawing group via both induction and resonance. It serves as a primary site for

nucleophilic addition and condensation reactions.

- Methylsulfonyl Group ($-\text{SO}_2\text{CH}_3$): Positioned at C2, this is one of the strongest electron-withdrawing groups. It significantly lowers the electron density of the aromatic ring, influencing its reactivity towards nucleophilic substitution.
- Bromo Group ($-\text{Br}$): Situated at C4, the bromine atom is an electronegative, deactivating group that serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

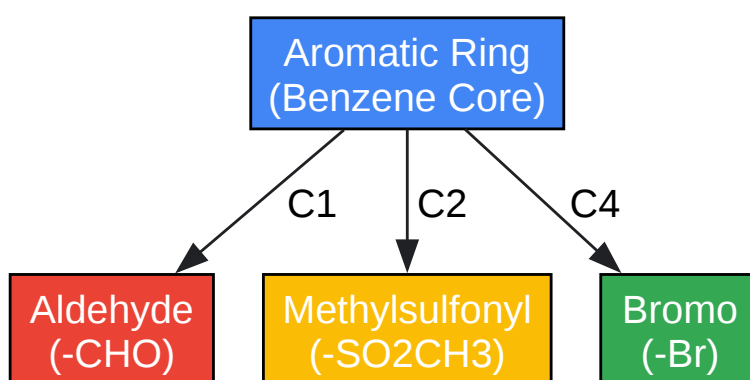


Figure 1: Key Functional Groups of 4-Bromo-2-(methylsulfonyl)benzaldehyde

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Figure 1: A diagram highlighting the core functional components of the title molecule.

Data Presentation

Quantitative data for **4-Bromo-2-(methylsulfonyl)benzaldehyde** is summarized below.

Spectroscopic data could not be sourced from experimental results and has been predicted based on established principles and data from analogous compounds.

Physicochemical Properties

The fundamental physical and chemical identifiers for the compound are presented in Table 1.

Property	Value	Reference(s)
CAS Number	849035-77-4	[1][2]
Molecular Formula	C ₈ H ₇ BrO ₃ S	[1][2]
Molecular Weight	263.11 g/mol	[1]
Melting Point	108-110 °C	[2]

Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted values based on the analysis of structurally related compounds and have not been experimentally verified.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	10.1 - 10.3	s	N/A
Aromatic-H (H3)	8.2 - 8.4	d	~2.0
Aromatic-H (H5)	7.9 - 8.1	dd	~8.0, ~2.0
Aromatic-H (H6)	7.7 - 7.9	d	~8.0

| Methyl-H | 3.1 - 3.3 | s | N/A |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	189 - 192
C-SO ₂ (C2)	140 - 143
C-CHO (C1)	135 - 138
C-Br (C4)	128 - 131
Aromatic CH	125 - 134

| Methyl C | 43 - 46 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Absorption Range (ν , cm ⁻¹)	Characteristic
C-H (Aromatic)	3100 - 3000	Medium-Weak
C-H (Aldehyde)	2850 - 2750	Medium, often two bands
C=O (Aldehyde)	1710 - 1690	Strong, sharp
C=C (Aromatic)	1600 - 1450	Medium
S=O (Sulfone)	1350 - 1300 and 1160 - 1120	Strong, two bands (asymmetric & symmetric)

| C-Br | 700 - 600 | Medium-Strong |

Experimental Protocols: Proposed Synthesis

A definitive, published experimental protocol for the synthesis of **4-Bromo-2-(methylsulfonyl)benzaldehyde** is not readily available. However, a plausible synthetic route can be proposed based on standard organic transformations, starting from 4-bromo-2-fluorotoluene. This multi-step process involves nucleophilic aromatic substitution, oxidation, radical bromination, hydrolysis, and final oxidation to the desired aldehyde.

Proposed Synthetic Scheme

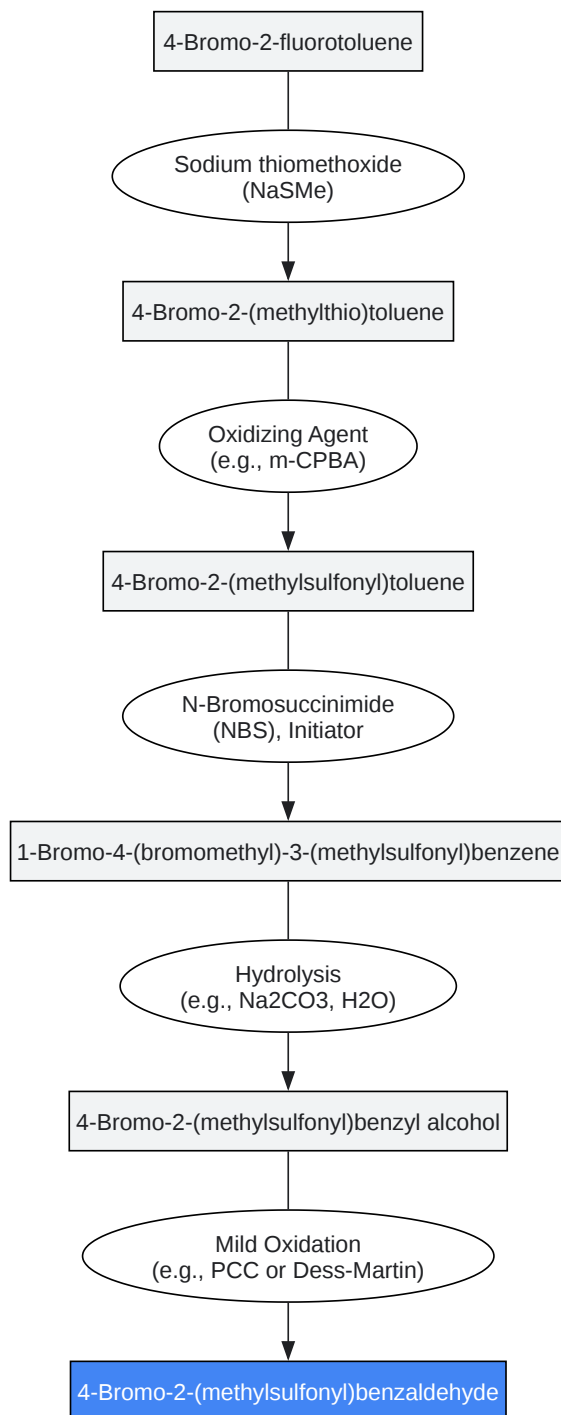


Figure 2: Proposed Synthetic Pathway for 4-Bromo-2-(methylsulfonyl)benzaldehyde

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Figure 2: A logical workflow for the proposed synthesis of the title compound.

Detailed Methodologies

- **Step 1: Synthesis of 4-Bromo-2-(methylthio)toluene.** In an appropriate solvent such as DMF, 4-bromo-2-fluorotoluene is treated with sodium thiomethoxide (NaSMe). The reaction mixture is stirred, typically at an elevated temperature, until TLC or GC-MS analysis indicates the consumption of the starting material. Workup involves extraction and purification by column chromatography.
- **Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)toluene.** The sulfide from Step 1 is dissolved in a chlorinated solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated via an extractive workup and purified.
- **Step 3: Benzylic Bromination.** The methyl group of 4-bromo-2-(methylsulfonyl)toluene is brominated using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride, under reflux with light irradiation.
- **Step 4: Hydrolysis to 4-Bromo-2-(methylsulfonyl)benzyl alcohol.** The resulting benzyl bromide is hydrolyzed to the corresponding alcohol. This can be achieved by heating with an aqueous solution of a mild base, such as sodium carbonate, in a solvent like acetone or THF.
- **Step 5: Oxidation to 4-Bromo-2-(methylsulfonyl)benzaldehyde.** The final step is the mild oxidation of the benzyl alcohol. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM are suitable for this transformation, affording the target aldehyde with minimal over-oxidation to the carboxylic acid. The product would be purified by column chromatography.

Conclusion

4-Bromo-2-(methylsulfonyl)benzaldehyde is a highly functionalized molecule with significant potential as a synthetic intermediate. The strong electron-withdrawing nature of the aldehyde and methylsulfonyl groups activates the aromatic ring for certain transformations while providing handles for others. The bromo substituent allows for the introduction of further molecular complexity via cross-coupling chemistry. The data and protocols provided in this guide, though partly predictive, offer a solid foundation for researchers looking to utilize this versatile compound in their synthetic endeavors.

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References

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